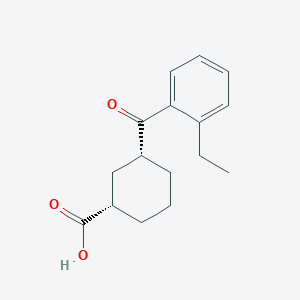

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid

Beschreibung

(1S,3R)-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a 2-ethylbenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, acidity, and biological interactions.

Eigenschaften

IUPAC Name |

(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVPNGFDVUYSF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 2-ethylbenzoyl chloride.

Friedel-Crafts Acylation: The 2-ethylbenzoyl group is introduced to the cyclohexane ring via a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Hydrolysis: The resulting product is then subjected to hydrolysis to convert the acylated intermediate into the desired carboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology and Medicine:

Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used as a building block for the synthesis of various chemicals.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application

Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological molecules.

Aromatic Ring: Can participate in π-π interactions and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Aromatic Substituents

a. cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

- Structure : Differs by a 3-fluorobenzoyl group instead of 2-ethylbenzoyl.

- Molecular Weight : 250.27 g/mol (C₁₄H₁₅FO₃) .

- Higher polarity compared to the ethyl-substituted target compound, which may reduce membrane permeability.

b. (1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

- Structure : 4-Fluorobenzoyl substituent.

c. (1S,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

- Structure : Methoxycarbonyl ester replaces the benzoyl group.

- Molecular Weight : 186.21 g/mol (C₉H₁₄O₄) .

- Key Features :

- The ester group increases hydrolytic instability compared to the stable ketone in the target compound.

- Lower molecular weight may enhance solubility but reduce target affinity due to weaker hydrophobic interactions.

Hydroxy-Substituted Cyclohexane Derivatives

a. cis-3-Hydroxycyclohexane-1-carboxylic Acid

- Molecular Weight : 144.17 g/mol (C₇H₁₂O₃) .

- pKa : 4.682 (cis isomer) vs. 4.602 (trans isomer) .

- Key Features :

- The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility but limiting blood-brain barrier penetration.

- Stereochemistry significantly impacts acidity, with the cis isomer being less acidic than the trans form.

b. (1S,3R,4S,5R)-1,3,5-Trihydroxy-4-{[3-(4-hydroxyphenyl)propenoyl]oxy}cyclohexane-1-carboxylic Acid

- Structure : Multiple hydroxyl groups and a coumaroyl moiety.

- Molecular Weight : 338.31 g/mol .

- Key Features: Extensive hydrogen-bonding capacity enhances solubility but may reduce metabolic stability.

Amino-Protected Derivatives

a. (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid

- Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄) .

- Key Features: The Boc (tert-butoxycarbonyl) group protects the amino functionality, improving stability during synthesis. Compared to the target compound, the amino group introduces basicity, altering ionization state and solubility.

Molecular Weight and Polarity

- The target compound (estimated molecular weight ~276 g/mol, assuming C₁₅H₂₀O₃) is heavier than hydroxy or ester derivatives (e.g., 144–250 g/mol), suggesting increased lipophilicity.

Acidity and Solubility

- Carboxylic acid pKa values for cyclohexane derivatives range from ~4.6–4.8, depending on substituents and stereochemistry . The target compound’s ionization state (deprotonated at physiological pH) may enhance solubility in biological fluids.

Binding Interactions

- Analogous compounds (e.g., ) form hydrogen bonds with residues like Met282 and Asp293 in protein active sites. The target compound’s ethylbenzoyl group may engage in hydrophobic interactions, while the carboxylic acid could anchor the molecule via ionic bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.